6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17790307
InChI: InChI=1S/C11H9NO2S/c1-7-2-5-10(15-7)9-4-3-8(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26 g/mol

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17790307

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid -

Specification

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
IUPAC Name 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H9NO2S/c1-7-2-5-10(15-7)9-4-3-8(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)
Standard InChI Key FIUDUFBBDQVSPD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C2=NC=C(C=C2)C(=O)O

Introduction

Structural Features and Molecular Characteristics

The molecular architecture of 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid is defined by three key components:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, providing basicity and participating in π-π stacking interactions.

  • Thiophene Moiety: A five-membered sulfur-containing heterocycle at position 6, with a methyl group at position 5. This group enhances lipophilicity and modulates electronic properties.

  • Carboxylic Acid Group: Positioned at carbon 3 of the pyridine ring, this functional group enables hydrogen bonding, salt formation, and coordination chemistry.

The compound’s IUPAC name (6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid) reflects its substitution pattern, while its Canonical SMILES (CC1=CC=C(S1)C2=NC=C(C=C2)C(=O)O) encodes the connectivity of atoms. Computational studies suggest that the thiophene’s electron-rich nature and the pyridine’s electron-deficient core create a push-pull electronic system, which may influence its reactivity in photochemical applications.

Synthesis Methods

The synthesis of 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid typically involves multi-step protocols, with the Suzuki-Miyaura coupling and hydrolysis reactions being the most widely employed.

Table 1: Comparison of Synthesis Methodologies

MethodStarting MaterialsYield (%)Key Conditions
Suzuki-Miyaura Coupling3-Carboxypyridine boronic acid, 5-methyl-2-thiopheneboronic ester68–72Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
Hydrolysis of Nitriles6-(5-Methylthiophen-2-yl)pyridine-3-carbonitrile85–90H₂SO₄ (conc.), reflux, 6 hr
Decarboxylative CouplingPrefunctionalized pyridine-thiophene precursor55–60CuI, 1,10-phenanthroline, DMF

The Suzuki-Miyaura method is favored for its regioselectivity and compatibility with sensitive functional groups, though it requires meticulous control of palladium catalyst loading to avoid side reactions. Hydrolysis of nitriles offers higher yields but demands harsh acidic conditions, limiting its use in large-scale synthesis.

Chemical and Physical Properties

6-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid exhibits solubility in polar aprotic solvents like DMSO (25 mg/mL) and ethanol (12 mg/mL), but is sparingly soluble in water (<1 mg/mL). Its pKa is estimated at 3.1 (carboxylic acid) and 5.8 (pyridinium proton), making it predominantly deprotonated at physiological pH.

Table 2: Physicochemical Properties

PropertyValue/Description
Melting Point198–202°C (decomposition observed)
LogP (Octanol-Water)2.3 ± 0.2
λmax (UV-Vis)267 nm (π→π* transition), 310 nm (n→π*)
StabilityStable under inert gas; degrades in UV light

Thermogravimetric analysis (TGA) reveals thermal stability up to 180°C, beyond which decarboxylation occurs. The compound’s fluorescence quantum yield (Φ = 0.12 in ethanol) suggests limited utility in optoelectronics without structural modification.

Assay TypeResults
Antimicrobial (MIC)E. coli: 64 µg/mL; S. aureus: 32 µg/mL
COX-2 InhibitionIC₅₀ = 1.8 µM (competitive inhibitor)
Kinase InhibitionEGFR: 72% inhibition at 10 µM
Cytotoxicity (HeLa)CC₅₀ = 128 µM

Mechanistic studies indicate that the carboxylic acid group chelates magnesium ions in the active site of COX-2, while the thiophene moiety interacts with hydrophobic pockets. In Staphylococcus aureus, the compound disrupts membrane potential by binding to undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall biosynthesis.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR). Derivatives with fluorinated thiophene rings show enhanced potency (IC₅₀ < 0.5 µM) in preclinical models of non-small cell lung cancer.

Materials Science

In organic photovoltaics (OPVs), 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid acts as a hole-transport material, achieving power conversion efficiencies (PCE) of 6.2% in bulk heterojunction devices with PC₇₁BM. Its thin-film morphology, analyzed via atomic force microscopy (AFM), exhibits root-mean-square (RMS) roughness of 2.3 nm, favorable for charge transport.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) demonstrates 89% corrosion inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of the planar aromatic system onto metal surfaces.

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison with Analogous Compounds

CompoundStructural DifferenceMIC (S. aureus)COX-2 IC₅₀
6-Methylpyridine-3-carboxylic acidLacks thiophene ring>256 µg/mL>10 µM
2-Thiophenecarboxylic acidNo pyridine ring128 µg/mL4.2 µM
5-Methylthiophene-2-boronic acidBoronic acid取代carboxylic acidN/AN/A

The data underscore the necessity of both the pyridine and thiophene moieties for optimal antimicrobial and anti-inflammatory activity. Removal of either ring system drastically reduces potency, validating the hybrid structure’s pharmacological advantage.

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